1-Benzyl-N-ethyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-Benzyl-N-ethyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a triazole ring substituted with a benzyl group at the 1-position, an ethyl group at the N-position, and a carboxamide group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-N-ethyl-1H-1,2,3-triazole-4-carboxamide can be synthesized through a multi-step process involving the following key steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Substitution Reactions: The benzyl and ethyl groups can be introduced through nucleophilic substitution reactions. For example, benzyl chloride and ethylamine can be used as reagents to introduce the benzyl and ethyl groups, respectively.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the triazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under suitable reaction conditions.
Industrial Production Methods: Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-N-ethyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Benzyl chloride, ethylamine, and other nucleophiles or electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced triazole derivatives.
Scientific Research Applications
1-Benzyl-N-ethyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications, such as anticancer, antiviral, and antimicrobial agents.
Biological Studies: It is used in biological studies to investigate its effects on different biological targets and pathways, including enzyme inhibition and receptor binding.
Chemical Biology: The compound is employed in chemical biology research to study its interactions with biomolecules and its potential as a chemical probe.
Material Science: It is used in the development of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-Benzyl-N-ethyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit acetylcholine esterase (AChE) by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and enhancing cholinergic signaling.
Comparison with Similar Compounds
1-Benzyl-N-ethyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-Benzyl-1H-1,2,3-triazole-4-carboxamide: This compound lacks the ethyl group at the N-position, which may affect its biological activity and interactions with molecular targets.
1-Ethyl-1H-1,2,3-triazole-4-carboxamide: This compound lacks the benzyl group at the 1-position, which may influence its chemical properties and reactivity.
1-Benzyl-N-methyl-1H-1,2,3-triazole-4-carboxamide: This compound has a methyl group instead of an ethyl group at the N-position, which may alter its pharmacokinetic and pharmacodynamic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-benzyl-N-ethyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-13-12(17)11-9-16(15-14-11)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAJUKLBNJOYPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CN(N=N1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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